4-(Aziridin-2-yl)butan-1-ol

Description

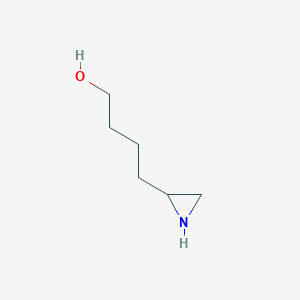

4-(Aziridin-2-yl)butan-1-ol is a nitrogen-containing compound characterized by a strained three-membered aziridine ring attached to a butanol backbone. This structure confers unique reactivity due to the ring strain of aziridine, making it valuable in synthetic organic chemistry, particularly in ring-expansion reactions for constructing azaheterocycles like piperidines and azepanes . For example, enantiopure 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol (1) undergoes tosylation and subsequent nucleophilic ring-opening to yield substituted piperidines, which are key intermediates in synthesizing bioactive alkaloids such as R-pipecolic acid and febrifugine analogues .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

4-(aziridin-2-yl)butan-1-ol |

InChI |

InChI=1S/C6H13NO/c8-4-2-1-3-6-5-7-6/h6-8H,1-5H2 |

InChI Key |

OGKXDOCALDUGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aziridin-2-yl)butan-1-ol typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as chloramine or a similar reagent, under basic conditions.

Attachment to Butanol Chain: The aziridine ring is then attached to a butanol chain through nucleophilic substitution reactions. This can be achieved by reacting the aziridine with a suitable butanol derivative, such as 4-chlorobutan-1-ol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Aziridin-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aziridine ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines

Substitution: Substituted aziridines or ring-opened products

Scientific Research Applications

Organic Synthesis

4-(Aziridin-2-yl)butan-1-ol serves as a crucial intermediate in synthesizing more complex organic molecules. The aziridine ring's high reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for constructing diverse organic compounds.

Medicinal Chemistry

The compound has garnered interest for its potential biological activities. It has been studied for:

- Antimicrobial Activity : Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as human breast cancer cells (MCF-7). The compound significantly decreases cell viability at concentrations above 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Antimicrobial Activity Study

A detailed study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections.

Anticancer Research

In another study focused on cancer therapeutics, researchers investigated the effects of the compound on MCF-7 breast cancer cells. The findings indicated that higher concentrations of the compound effectively reduced cell viability and induced apoptosis, suggesting its potential use in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-(Aziridin-2-yl)butan-1-ol involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained and reactive, making it susceptible to attack by nucleophiles. This reactivity can be harnessed in various chemical processes, including the formation of covalent bonds with biological molecules, which is of particular interest in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : 4-(n-Heptyloxy)butan-1-ol is highly lipophilic due to its long alkoxy chain, enhancing its efficacy as a pheromone . In contrast, the pyridinyl group in 4-(Pyridin-3-yl)butan-1-ol introduces polarity, improving solubility in aqueous systems .

- Electronic Effects : The aziridine ring in this compound is electron-deficient, facilitating nucleophilic attacks, whereas the dimethoxyphenyl group in 4-(3,4-dimethoxyphenyl)butan-1-ol is electron-rich, stabilizing radical intermediates .

Key Research Findings

Biological Activity

4-(Aziridin-2-yl)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C6H12N2O

- Molecular Weight : 128.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and potential anticancer properties. The compound's structure suggests that it may interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

- Enzyme Inhibition : The aziridine ring is known to participate in nucleophilic attack mechanisms, potentially inhibiting enzymes involved in critical metabolic pathways.

- Receptor Modulation : The hydroxyl group can form hydrogen bonds with receptor sites, influencing cellular signaling pathways.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 -

Anticancer Potential : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was found to decrease cell viability significantly at concentrations above 25 µM.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can often be linked to their structural features. The presence of the aziridine moiety is crucial for its reactivity and interaction with biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Aziridine | Aziridine ring | Antimicrobial |

| Butanol | Hydroxyl group | Solvent properties |

| Ethanol | Hydroxyl group | Antiseptic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.